molecular formula C13H15F2N3 B11726917 N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine

N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11726917
M. Wt: 251.27 g/mol
InChI Key: AHGHJUFQVUYPQN-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluorophenyl group, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-ethyl-3-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its stability and potential bioactivity compared to similar compounds.

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methylpyrazol-4-amine

InChI

InChI=1S/C13H15F2N3/c1-3-18-8-13(9(2)17-18)16-7-10-4-11(14)6-12(15)5-10/h4-6,8,16H,3,7H2,1-2H3

InChI Key

AHGHJUFQVUYPQN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC(=CC(=C2)F)F

Origin of Product

United States

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